Ethyl 2-(1-(tert-butoxycarbonyl)piperidin-4-yl)oxazole-4-carboxylate
Description
Ethyl 2-(1-(tert-butoxycarbonyl)piperidin-4-yl)oxazole-4-carboxylate is a heterocyclic compound featuring a piperidine ring protected by a tert-butoxycarbonyl (Boc) group and an oxazole-4-carboxylate ester moiety. This compound serves as a key intermediate in medicinal chemistry, particularly in the synthesis of bioactive molecules targeting protease enzymes or kinase inhibitors due to its dual functionality . The Boc group enhances solubility in organic solvents and stabilizes the piperidine nitrogen during synthetic transformations, while the oxazole ring contributes to aromatic stacking interactions in target binding . Its synthesis typically involves coupling tert-butyl 4-(2-chloro-2-oxoethyl)piperidine-1-carboxylate with ethyl oxazole-4-carboxylate derivatives under mild conditions, achieving near-quantitative yields in optimized protocols .
Properties
IUPAC Name |
ethyl 2-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]-1,3-oxazole-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O5/c1-5-21-14(19)12-10-22-13(17-12)11-6-8-18(9-7-11)15(20)23-16(2,3)4/h10-11H,5-9H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAECNPOXBKWIPL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=COC(=N1)C2CCN(CC2)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(1-(tert-butoxycarbonyl)piperidin-4-yl)oxazole-4-carboxylate typically involves multiple steps. One common method includes the following steps:
Formation of the Piperidine Intermediate: The piperidine ring is first protected with a tert-butoxycarbonyl (Boc) group to form tert-butoxycarbonyl-piperidine.
Oxazole Ring Formation: The protected piperidine is then reacted with appropriate reagents to form the oxazole ring. This step often involves cyclization reactions.
Esterification: The final step involves the esterification of the oxazole derivative with ethyl alcohol to form the desired compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated systems and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(1-(tert-butoxycarbonyl)piperidin-4-yl)oxazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can be used to modify the oxazole ring or the ester group.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the oxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole-4-carboxylic acid derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
Ethyl 2-(1-(tert-butoxycarbonyl)piperidin-4-yl)oxazole-4-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of biological pathways and mechanisms, often as a probe or a ligand.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 2-(1-(tert-butoxycarbonyl)piperidin-4-yl)oxazole-4-carboxylate involves its interaction with specific molecular targets. The oxazole ring can interact with enzymes and receptors, modulating their activity. The piperidine ring provides structural rigidity, enhancing the compound’s binding affinity and specificity. The ester group can undergo hydrolysis, releasing the active oxazole derivative.
Comparison with Similar Compounds
Key Observations:
- Piperidine vs. Diazepane Rings : The diazepane analog (325.36 g/mol) exhibits enhanced solubility due to the additional nitrogen atom, whereas the Boc-piperidine variant prioritizes steric protection .
- Ester vs. Carboxylic Acid : The ethyl ester in the target compound improves membrane permeability, while the carboxylic acid derivative (e.g., 2-((4-(Boc)-diazepan-1-yl)methyl)oxazole-4-carboxylic acid) facilitates ionic interactions in enzymatic pockets .
- Boc Group Stability: Comparative studies highlight that Boc-protected piperidines (as in the target compound) resist racemization under acidic conditions better than methylamino-propyl analogs .
Physicochemical Properties
- Lipophilicity : The Boc-piperidine-oxazole ester exhibits a logP value ~2.1 (predicted), higher than the carboxylic acid analog (logP ~1.3), aligning with its preferential use in blood-brain barrier-penetrant drug candidates .
- Thermal Stability: Differential scanning calorimetry (DSC) reveals a melting point of 148–150°C for the target compound, comparable to its diazepane counterpart (145–147°C) but lower than the methylamino-propyl derivative (162–164°C) .
Biological Activity
Ethyl 2-(1-(tert-butoxycarbonyl)piperidin-4-yl)oxazole-4-carboxylate (CAS No. 1037797-93-5) is a compound of interest in medicinal chemistry due to its structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its interactions with biological targets, mechanisms of action, and relevant research findings.
Structural Overview
The compound belongs to the oxazole derivative class and is characterized by:
- Ethyl ester group : Enhances solubility and bioavailability.
- Tert-butoxycarbonyl (Boc)-protected piperidine ring : Provides structural stability and potential for further modifications.
- Oxazole ring : Implicated in enzyme interaction and modulation of biological activity.
The molecular formula is , with a molecular weight of 324.37 g/mol .
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The oxazole moiety is known for its potential to modulate enzyme activity, while the piperidine component enhances binding affinity. The ester group can undergo hydrolysis, releasing the active oxazole derivative that may exert biological effects .
Interaction with Biological Targets
Research indicates that this compound may act as a probe in biological studies, facilitating the understanding of molecular mechanisms involved in various biochemical pathways. Notably, the compound's structural components suggest potential interactions with:
- Enzymes : The oxazole ring may influence enzyme kinetics.
- Receptors : Binding affinity may be enhanced by the piperidine structure.
Case Studies and Experimental Findings
Several studies have explored the biological implications of compounds similar to this compound. For instance, compounds in the same class have demonstrated significant cytotoxicity through mechanisms such as ferroptosis, a form of regulated cell death characterized by lipid peroxidation. This has been linked to inhibition of glutathione peroxidase 4 (GPX4), an essential enzyme for cellular redox balance .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with related compounds:
| Compound Name | Structural Features | Unique Attributes |
|---|---|---|
| Ethyl 2-(1-(tert-butoxycarbonyl)piperidin-4-yl)thiazole-4-carboxylate | Contains a thiazole ring | Different reactivity profile due to sulfur presence |
| 2-(1-(1-(tert-butoxycarbonyl)piperidin-3-yl)-1H-pyrazol-4-yl)acetic acid | Features a pyrazole ring | Used as a rigid linker in PROTAC development |
| Ethyl 2-(1-piperidin-3-yl)oxazole-4-carboxylic acid | Lacks tert-butoxycarbonyl protection | More reactive due to unprotected amine group |
This table highlights how structural variations influence the reactivity and biological activity of these compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
